

# Application Notes: Anti-inflammatory Effects of *Equisetum arvense* in Cell Culture

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## Compound of Interest

Compound Name: *Horsetail*

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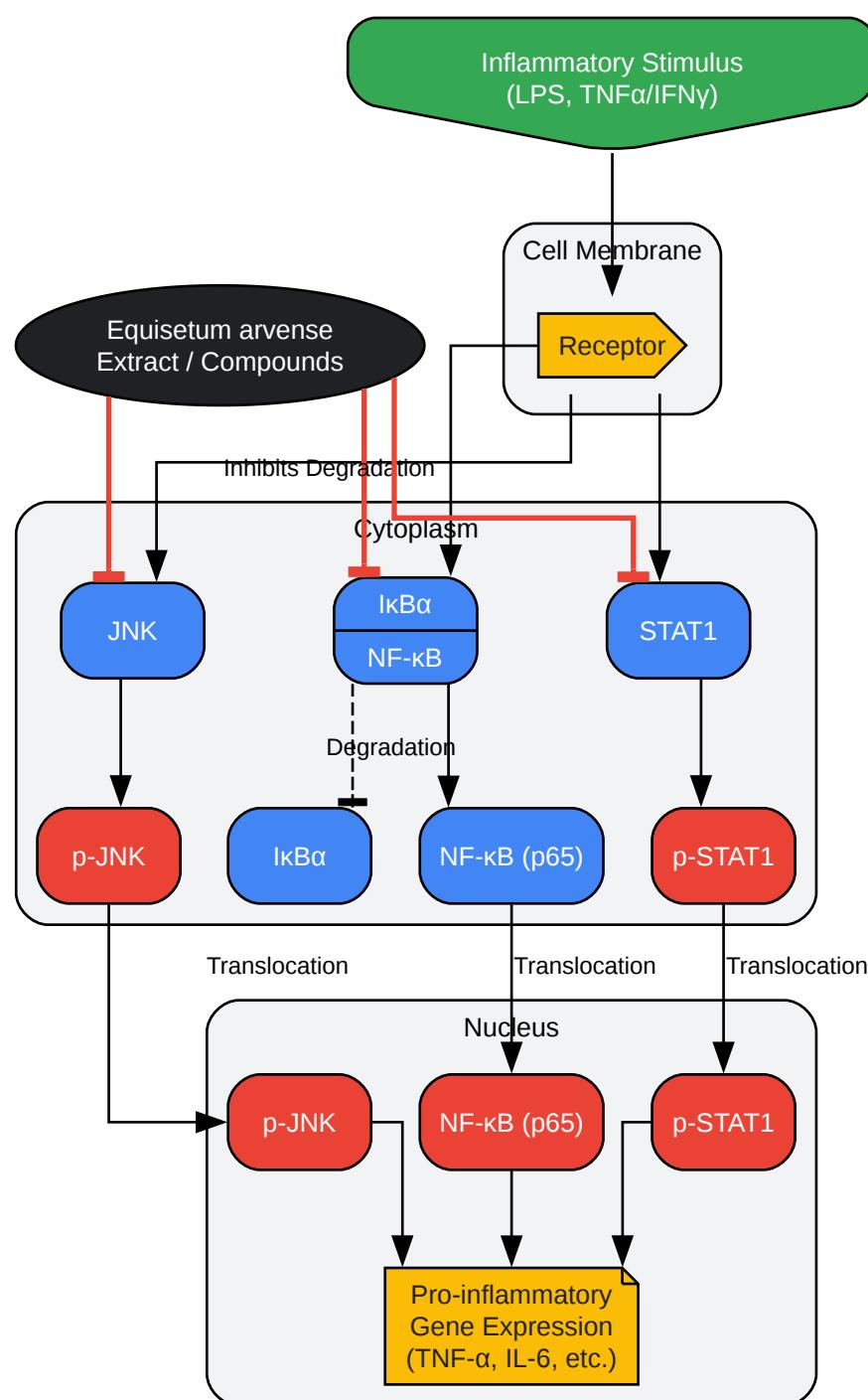
## Introduction

*Equisetum arvense* (common **horsetail**) is a perennial plant with a history of use in traditional medicine for various ailments, including inflammatory disorders.<sup>[1][2][3][4][5]</sup> Modern pharmacological studies in cell culture have begun to elucidate the molecular basis for these anti-inflammatory properties. Extracts from *E. arvense* have been shown to modulate the function of immunocompetent cells and interfere with key pro-inflammatory signaling pathways.<sup>[2][6][7][8]</sup> This document provides a summary of the quantitative effects observed in vitro and detailed protocols for assessing the anti-inflammatory activity of *E. arvense* extracts in relevant cell culture models. The active compounds contributing to these effects are diverse, including phenolic acids, flavonoids like isoquercitrin, and potentially the plant's high silica content.<sup>[1][9][10]</sup>

## Mechanism of Action: Modulation of Inflammatory Signaling Pathways

*Equisetum arvense* exerts its anti-inflammatory effects by targeting several key signaling cascades within the cell. In models using human keratinocytes and oral keratinocytes, extracts have been shown to inhibit the phosphorylation of Jun N-terminal kinase (JNK), a critical component of the mitogen-activated protein kinase (MAPK) pathway.<sup>[1][11]</sup> Furthermore, *E. arvense* and its isolated compounds can suppress the nuclear factor-kappa B (NF- $\kappa$ B) pathway.

[1][11] This is achieved by preventing the degradation of I $\kappa$ B $\alpha$ , the inhibitory protein that sequesters NF- $\kappa$ B in the cytoplasm, thereby blocking the translocation of the active NF- $\kappa$ B p65 subunit to the nucleus.[1][11] In TNF $\alpha$ /IFNy-stimulated keratinocytes, compounds from *E. arvense* also inhibit the phosphorylation of STAT1, another key transcription factor involved in inflammatory responses.[1] The culmination of inhibiting these pathways is a significant reduction in the expression and production of pro-inflammatory cytokines and chemokines.[1][11]



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**Caption:** Anti-inflammatory signaling pathways modulated by *E. arvense*.

## Data Presentation: Summary of Quantitative In Vitro Effects

The following tables summarize the dose-dependent effects of *Equisetum arvense* extracts on various inflammatory markers in different cell culture systems.

Table 1: Effects of *E. arvense* on Lymphocyte Function (Cell Type: Human Primary Lymphocytes)

Marker/Process	Stimulant	<i>E. arvense</i> Conc.	Observed Effect (% of Control)	Reference
<b>Cell Activation</b>				
CD69 Expression (24h)	PHA-L	0.4 µg/mL	78% ± 8.9	[2][12]
0.8 µg/mL	71% ± 9.7	[2][12]		
<b>Cytokine Production</b>				
IL-2 Production (36h)	PHA-L	0.4 µg/mL	70% ± 14	[12][13]
0.8 µg/mL	55% ± 35	[12][13]		
IFN-γ Production	PHA-L	0.4 µg/mL	63% ± 26	[2][12]
0.8 µg/mL	70% ± 18	[2][12]		
TNF-α Production	PHA-L	0.8 µg/mL	82% ± 22	[2][12]

Table 2: Effects of *E. arvense* on Cytokine Production in Various Cell Lines

Cell Type	Stimulant	Extract/Compound	Concentration	Target Cytokine	Observed Effect	Reference
RAW 264.7 Macrophages	LPS	E. hyemal Extract	10 µg/mL	Nitric Oxide (NO)	53.97% ± 5.89 inhibition	[14]
RAW 264.7 Macrophages	-	E. hyemal Extract	Not specified	IL-10	Increased release	[15]
RAW 264.7 Macrophages	-	E. hyemal Extract	Not specified	MCP-1	Inhibited release	[15]
Human Oral Keratinocytes (RT7)	A.a.-LPS	E. arvense Extract	Not specified	TNF-α	Additive suppression with Glycyrrhizin	[11]
Endothelial Cells (Hypertonic )	-	E. arvense Extract	High dose	IL-6	Decreased secretion	[16]
Th1 Cells	ConA (5µg/ml)	Crude Protein Extract	0.2 mg/ml	IL-2 (24h)	1.7x increase (1,434.5 pg/ml)	[17]
Th1 Cells	ConA (10µg/ml)	Crude Protein Extract	0.2 mg/ml	IL-2 (48h)	1.9x increase (2,130.9 pg/ml)	[17]
Th1 Cells	ConA (5µg/ml)	Crude Protein Extract	0.2 mg/ml	IFN-γ (24h)	1.4x increase (929.3 pg/ml)	[17]

Note: Some studies, such as the one involving Th1 cells, show an immune-enhancing effect by increasing specific cytokines, highlighting the complex immunomodulatory role of *E. arvense*.

[17]

## Experimental Protocols

### Protocol 1: Assessment of Anti-inflammatory Activity in Keratinocytes (Chemokine Expression)

This protocol is designed to evaluate the ability of *E. arvense* extracts to inhibit the expression of pro-inflammatory chemokines in human keratinocytes stimulated with TNF- $\alpha$  and IFN- $\gamma$ . [1][3][4][5]



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**Caption:** Workflow for analyzing chemokine expression in keratinocytes.

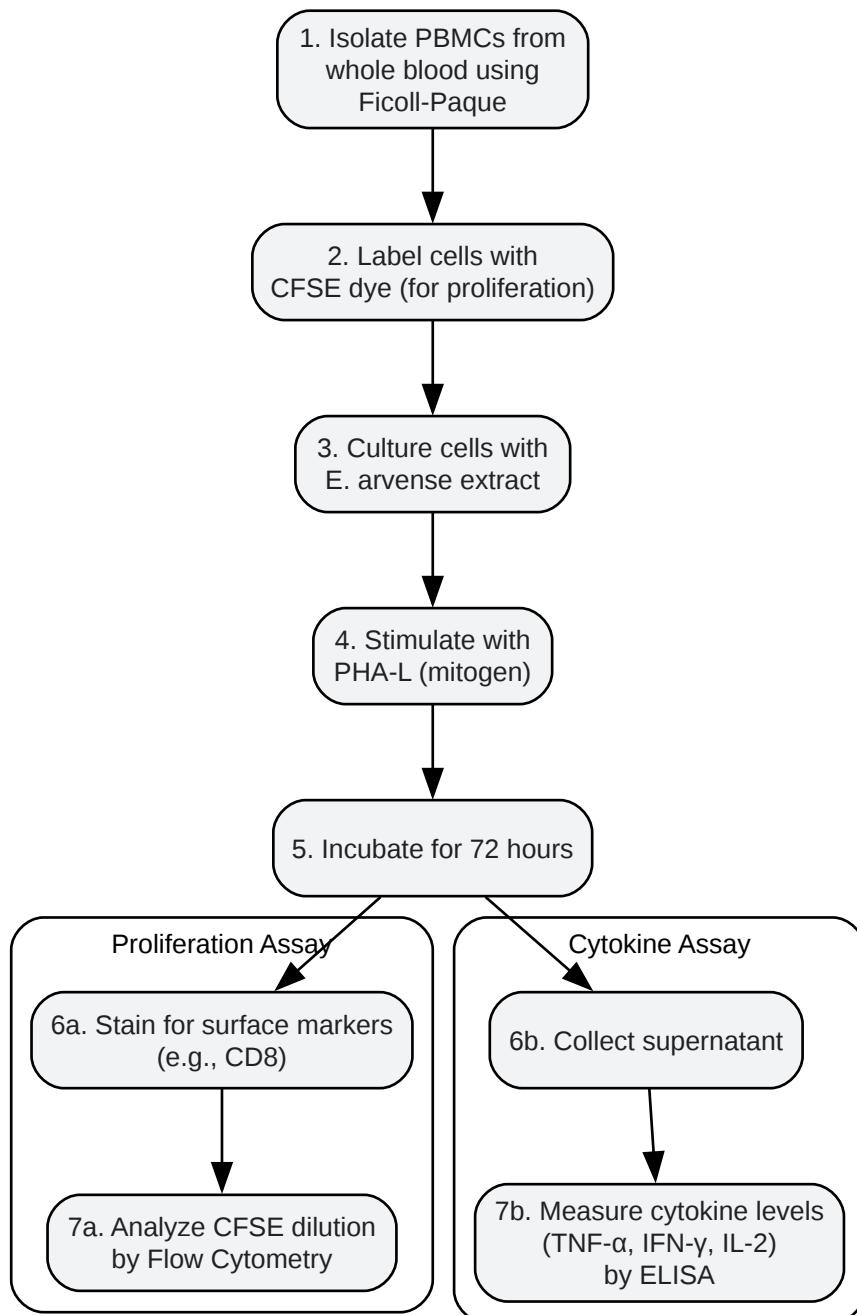
#### Methodology:

- Cell Culture: Culture human keratinocyte (HaCaT) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO<sub>2</sub> incubator.
- Seeding: Seed 5 × 10<sup>5</sup> HaCaT cells per well in 6-well plates and allow them to adhere overnight.
- Treatment: Replace the medium with fresh serum-free DMEM. Pre-treat the cells with various concentrations of the *E. arvense* extract (or isolated compounds) for 1-2 hours. Include a vehicle control (e.g., DMSO).
- Stimulation: Induce inflammation by adding a combination of recombinant human TNF- $\alpha$  (e.g., 10 ng/mL) and IFN- $\gamma$  (e.g., 10 ng/mL) to the wells. Maintain an unstimulated control group.

- Incubation: Incubate the plates for 24 hours at 37°C and 5% CO<sub>2</sub>.
- RNA Isolation: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer. Isolate total RNA using a commercial kit according to the manufacturer's instructions. Quantify the RNA using a spectrophotometer.
- cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.
- RT-qPCR: Perform Real-Time Quantitative PCR using SYBR Green master mix and primers specific for target chemokines (e.g., TARC/CCL17, RANTES/CCL5) and a housekeeping gene (e.g., GAPDH).
- Data Analysis: Calculate the relative gene expression using the  $\Delta\Delta Ct$  method, normalizing to the housekeeping gene and comparing treated groups to the stimulated control.

## Protocol 2: Evaluation of Immunomodulatory Effects on Human Lymphocytes (Proliferation & Cytokine Production)

This protocol assesses the effect of *E. arvense* on the proliferation and cytokine production of activated human T cells, a key process in inflammatory immune responses.[\[2\]](#)[\[7\]](#)[\[8\]](#)[\[12\]](#)



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**Caption:** Workflow for lymphocyte proliferation and cytokine analysis.

Methodology:

- PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

- CFSE Labeling (for Proliferation Assay): Resuspend PBMCs in PBS at  $1 \times 10^7$  cells/mL. Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1  $\mu$ M. Incubate for 10 minutes at 37°C, protected from light. Quench the reaction by adding 5 volumes of ice-cold RPMI-1640 medium with 10% FBS. Wash the cells twice.
- Cell Culture: Resuspend labeled (or unlabeled for cytokine assays) PBMCs in complete RPMI-1640 medium. Seed  $2 \times 10^5$  cells per well in a 96-well U-bottom plate.
- Treatment and Stimulation: Add various concentrations of *E. arvense* extract. Immediately after, add a mitogen such as Phytohaemagglutinin (PHA-L; e.g., 10  $\mu$ g/mL) to stimulate T cell proliferation and activation. Include unstimulated and stimulated controls.
- Incubation: Incubate the plates for 72 hours at 37°C and 5% CO<sub>2</sub>.
- Analysis:
  - Proliferation (Flow Cytometry): Harvest cells, wash, and stain with fluorescently-labeled antibodies against T cell markers (e.g., anti-CD8). Analyze the cells using a flow cytometer. Proliferation is measured by the generational dilution of the CFSE signal in the CD8+ T cell population.
  - Cytokine Production (ELISA): After 36-72 hours, centrifuge the plates and carefully collect the supernatant. Measure the concentration of secreted cytokines (e.g., IL-2, IFN- $\gamma$ , TNF- $\alpha$ ) using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's protocols.

## Protocol 3: Analysis of NF- $\kappa$ B and JNK Signaling Pathways via Western Blot

This protocol details the method for determining if *E. arvense* inhibits inflammation by preventing the phosphorylation of JNK and the degradation of I $\kappa$ B $\alpha$ .[\[1\]](#)[\[11\]](#)

### Methodology:

- Cell Culture and Seeding: Seed appropriate cells (e.g., HaCaT or RT7 keratinocytes) in 6-well plates at a density that will result in 80-90% confluence at the time of lysis. Allow cells to adhere overnight.

- Serum Starvation & Pre-treatment: The next day, replace the medium with serum-free medium and incubate for 2-4 hours to reduce basal signaling activity. Then, pre-treat cells with E. arvense extract for 1-2 hours.
- Stimulation: Stimulate the cells with an appropriate inflammatory agent (e.g., A.a.-LPS at 1  $\mu$ g/mL or TNF- $\alpha$  at 10 ng/mL) for a short duration (e.g., 15-30 minutes) to capture peak phosphorylation and degradation events.
- Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash cells with ice-cold PBS. Add 100-150  $\mu$ L of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Protein Quantification: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
- Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil for 5 minutes at 95°C.
- SDS-PAGE: Load equal amounts of protein (20-30  $\mu$ g) per lane onto a 10-12% polyacrylamide gel. Run the gel until the dye front reaches the bottom.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-JNK, JNK, I $\kappa$ B $\alpha$ , and a loading control (e.g.,  $\beta$ -actin or GAPDH) overnight at 4°C.
- Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply an enhanced chemiluminescence (ECL) substrate.
- Imaging: Capture the chemiluminescent signal using an imaging system. Densitometry analysis can be performed to quantify the protein band intensities.

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